1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine
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Overview
Description
1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been extensively studied in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine is not fully understood. However, it is believed to act as a sodium channel blocker, inhibiting the influx of sodium ions into cells and preventing the generation and propagation of action potentials. This leads to a decrease in the excitability of neurons and a reduction in pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anesthetic effects in animal studies. It has also been shown to have antidepressant effects and may be useful in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine in lab experiments is its high potency and selectivity as a sodium channel blocker. However, it may also have off-target effects on other ion channels, which can complicate data interpretation. Another limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine. One area of interest is its potential use in the treatment of chronic pain, where it may be more effective than current treatments due to its high potency and selectivity. Another area of interest is its potential use in the treatment of addiction and depression, where it may have unique mechanisms of action compared to current treatments. Further research is also needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine involves the reaction of 1-benzyl-3-methylpiperidin-4-one with 2-(1,3-dioxolan-2-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a white crystalline product.
Scientific Research Applications
1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine has been studied for its potential applications in the field of medicine. It has been shown to have analgesic and anesthetic properties and has been investigated as a potential local anesthetic agent. It has also been studied for its potential use in the treatment of addiction and depression.
Properties
IUPAC Name |
1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-13-20(14-16-5-3-2-4-6-16)10-8-17(15)19-9-7-18-21-11-12-22-18/h2-6,15,17-19H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZBDXEEZCGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NCCC2OCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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